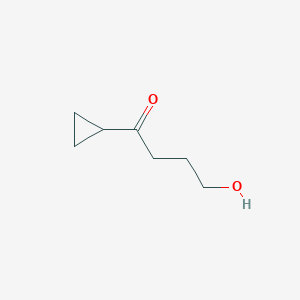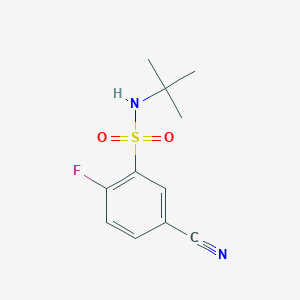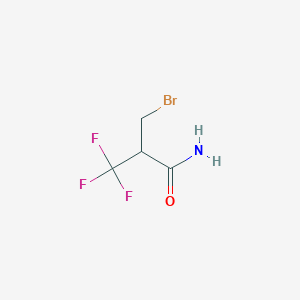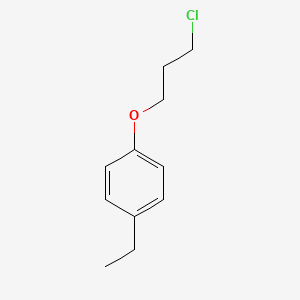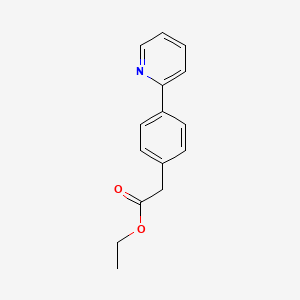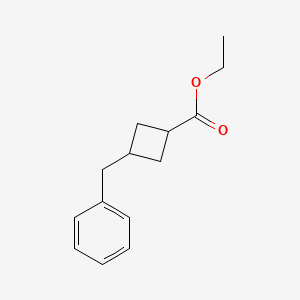![molecular formula C12H24N2O4S B8630868 N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide](/img/structure/B8630868.png)
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide
描述
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide is a chemical compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a methylsulfonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl and methylsulfonylamino groups. Common reagents used in these reactions include tert-butyl chloroformate, methylsulfonyl chloride, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
化学反应分析
Types of Reactions
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
科学研究应用
N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds to N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide include:
- tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its trans configuration
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and medical researchers alike. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
属性
分子式 |
C12H24N2O4S |
|---|---|
分子量 |
292.40 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(methanesulfonamido)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-5-7-10(8-6-9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15) |
InChI 键 |
MOAJSULFOMCJLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

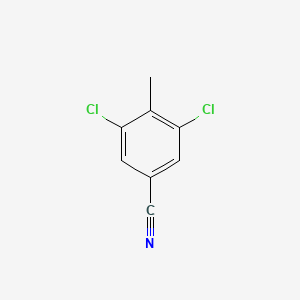
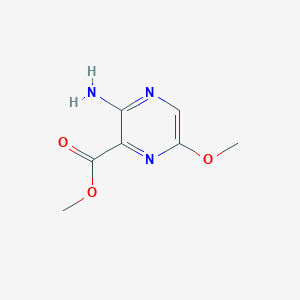
![1,2,3,3a,5,9b-Hexahydrocyclopenta[c]quinolin-4-one](/img/structure/B8630805.png)
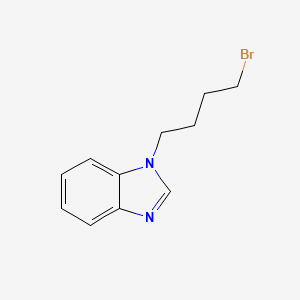

![N-[N-(2,6-Dimethylphenyl)-N'-methylcarbamimidoyl]urea](/img/structure/B8630817.png)
![3,9-Diazaspiro[5.5]undecane, 3-(6-methoxy-2-naphthalenyl)-](/img/structure/B8630818.png)
